Product packaging for 4-hydroxy-1-naphthalenesulfonamide(Cat. No.:)

4-hydroxy-1-naphthalenesulfonamide

Cat. No.: B5660319
M. Wt: 223.25 g/mol
InChI Key: WOIJKOZDDUWHBG-UHFFFAOYSA-N
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Description

4-Hydroxy-1-naphthalenesulfonamide is an organic compound belonging to the class of 1-naphthalene sulfonic acids and derivatives . This structural motif, which incorporates both a naphthalene ring and a sulfonamide functional group, is of significant interest in scientific research and drug discovery . Sulfonamide-containing analogues are known to exhibit a wide array of pharmacological properties and represent a high degree of structural diversity useful for the finding of new therapeutic agents . More than 150 FDA-approved drugs contain the sulfur (SVI)-based sulfonyl or sulfonamide functional groups, underlining the importance of this chemical class in medicinal chemistry . While specific biological data for this compound is limited in the public domain, a closely related positional isomer, 5-hydroxynaphthalene-1-sulfonamide, has been identified as an inhibitor of Cyclin-dependent kinase 2, a protein involved in cell cycle control . This suggests potential research applications for naphthalenesulfonamide derivatives in areas such as oncology and cell biology. Researchers may investigate this compound as a building block for the synthesis of more complex molecules or as a candidate for screening in various biochemical assays. This product is intended for research purposes only in a laboratory setting and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9NO3S B5660319 4-hydroxy-1-naphthalenesulfonamide

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-hydroxynaphthalene-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3S/c11-15(13,14)10-6-5-9(12)7-3-1-2-4-8(7)10/h1-6,12H,(H2,11,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOIJKOZDDUWHBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2S(=O)(=O)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 4 Hydroxy 1 Naphthalenesulfonamide

Direct Synthesis Strategies

Direct synthesis strategies for 4-hydroxy-1-naphthalenesulfonamide focus on the construction of the sulfonamide functional group in a single or a few convergent steps from readily available precursors. These methods are often characterized by their efficiency and atom economy.

Reactions Involving Aryl Sulfonyl Chlorides and Amine Precursors

A cornerstone of sulfonamide synthesis is the reaction of an aryl sulfonyl chloride with an amine. In the context of this compound, this involves the preparation of 4-hydroxy-1-naphthalenesulfonyl chloride as a key intermediate. This intermediate can be synthesized from 4-hydroxy-1-naphthalenesulfonic acid (Nevile and Winther's acid) by treatment with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

The subsequent reaction of 4-hydroxy-1-naphthalenesulfonyl chloride with ammonia (B1221849) or a primary or secondary amine yields the corresponding sulfonamide. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. The choice of amine precursor allows for the introduction of various substituents on the sulfonamide nitrogen, providing access to a diverse range of derivatives.

Reactant 1Reactant 2ReagentProduct
4-hydroxy-1-naphthalenesulfonyl chlorideAmmonia (NH₃)Base (e.g., pyridine, triethylamine)This compound
4-hydroxy-1-naphthalenesulfonyl chloridePrimary Amine (R-NH₂)Base (e.g., pyridine, triethylamine)N-alkyl/aryl-4-hydroxy-1-naphthalenesulfonamide
4-hydroxy-1-naphthalenesulfonyl chlorideSecondary Amine (R₂NH)Base (e.g., pyridine, triethylamine)N,N-dialkyl/diaryl-4-hydroxy-1-naphthalenesulfonamide

Transformation of Thiols and Disulfides into Sulfonamides

Modern synthetic methods have enabled the direct conversion of thiols and disulfides to sulfonamides, bypassing the need for pre-formed sulfonyl chlorides. One such approach involves the oxidative chlorination of a thiol to generate the sulfonyl chloride in situ, which then reacts with an amine. For the synthesis of this compound, this would conceptually start from 4-hydroxy-1-naphthalenethiol.

A common reagent system for this transformation is N-chlorosuccinimide (NCS) in the presence of a chloride source. The reaction proceeds through the formation of a sulfenyl chloride, which is further oxidized to the sulfonyl chloride. The addition of an amine to the reaction mixture then furnishes the desired sulfonamide.

Starting MaterialOxidant/Chlorinating AgentAmineProduct
4-hydroxy-1-naphthalenethiolN-Chlorosuccinimide (NCS) / Chloride SourceAmmoniaThis compound
Bis(4-hydroxy-1-naphthyl) disulfideOxidative Chlorination ReagentsPrimary/Secondary AmineN-substituted-4-hydroxy-1-naphthalenesulfonamide

Electrochemical Synthesis Approaches for Sulfonamides

Electrochemical methods offer a green and efficient alternative for the synthesis of sulfonamides. These approaches utilize electricity to drive the formation of the sulfur-nitrogen bond. One strategy involves the anodic oxidation of an arene in the presence of sulfur dioxide and an amine. This method could potentially be applied to 1-naphthol to directly introduce the sulfonamide group at the 4-position.

Another electrochemical approach involves the oxidative coupling of thiols and amines. In this process, the thiol is first oxidized at the anode to form a disulfide, which then reacts with an amine that has also been anodically oxidized. While this method has not been specifically reported for this compound, its application to other aryl thiols suggests its potential feasibility.

Arene/ThiolReagentsElectrodeProduct
1-NaphtholSO₂, AmineAnodeThis compound
4-hydroxy-1-naphthalenethiolAmineAnodeThis compound

Indirect and Modular Synthetic Routes

Indirect and modular synthetic routes to this compound involve the construction of the naphthalene (B1677914) core with the desired functional groups through a series of sequential reactions. These multi-step approaches offer flexibility in the introduction of substituents and are often employed for the synthesis of complex derivatives.

Multi-Step Approaches from Naphthalene Derivatives

A common starting material for the synthesis of this compound is naphthalene itself. A typical multi-step sequence begins with the sulfonation of naphthalene to produce naphthalenesulfonic acids. The position of sulfonation can be controlled by the reaction temperature. Sulfonation at lower temperatures favors the formation of naphthalene-1-sulfonic acid, while higher temperatures yield the 2-sulfonic acid isomer.

Once naphthalene-1-sulfonic acid is obtained, further functionalization is required. One possible route involves nitration, followed by reduction of the nitro group to an amine, and subsequent diazotization and hydrolysis to introduce the hydroxyl group. The sulfonic acid can then be converted to the sulfonamide as described in section 2.1.1.

An alternative and historically significant route is the Bucherer reaction, which allows for the interconversion of naphthols and naphthylamines in the presence of a sulfite or bisulfite. For instance, 1-aminonaphthalene-4-sulfonic acid can be converted to 4-hydroxy-1-naphthalenesulfonic acid. This intermediate can then be transformed into the target sulfonamide.

Application of Electrophilic Aromatic Substitution in Naphthalene Functionalization

Electrophilic aromatic substitution (EAS) is a fundamental process for the functionalization of naphthalene. The regioselectivity of EAS on naphthalene is a key consideration in the synthesis of this compound. The initial sulfonation of naphthalene is a classic example of an EAS reaction.

The directing effects of existing substituents on the naphthalene ring guide the position of subsequent electrophilic attacks. For example, the hydroxyl group in 1-naphthol is an activating, ortho-, para-directing group. Therefore, sulfonation of 1-naphthol would be expected to yield a mixture of sulfonic acids, including the desired 4-sulfonic acid derivative. Careful control of reaction conditions is necessary to achieve the desired regioselectivity.

Naphthalene DerivativeElectrophilic ReagentKey Intermediate
NaphthaleneSulfuric Acid (H₂SO₄)Naphthalene-1-sulfonic acid
1-NaphtholSulfuric Acid (H₂SO₄)4-hydroxy-1-naphthalenesulfonic acid
Naphthalene-1-sulfonic acidNitrating Mixture (HNO₃/H₂SO₄)Nitro-naphthalenesulfonic acid

Palladium-Catalyzed Cross-Coupling Reactions in Sulfonamide Synthesis

Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-nitrogen bonds, offering efficient and versatile routes for the synthesis of sulfonamides. One of the most prominent methods is the Buchwald-Hartwig amination, which facilitates the coupling of aryl halides or triflates with amines. While direct synthesis of this compound via this method has not been extensively detailed in the literature, the principles can be readily applied.

A plausible synthetic route would involve the coupling of a suitably protected 4-hydroxy-1-naphthalene halide with a sulfonamide precursor in the presence of a palladium catalyst and a suitable ligand. The choice of ligand is crucial for the reaction's success, with bulky, electron-rich phosphine ligands such as XPhos, SPhos, and BrettPhos often employed to enhance reaction efficiency. The reaction is typically carried out in the presence of a base, such as sodium tert-butoxide or cesium carbonate, in an inert solvent like toluene or dioxane.

Another potential palladium-catalyzed approach is the amidation of an enol triflate. This method allows for the coupling of enol triflates with amides, carbamates, and sulfonamides. In the context of this compound synthesis, this could involve the preparation of the corresponding enol triflate of a naphthalenone precursor, followed by palladium-catalyzed coupling with a sulfonamide. Optimal conditions for such reactions often involve the use of Pd₂(dba)₃ as the palladium source, Xantphos as the ligand, and Cs₂CO₃ as the base in dioxane.

Furthermore, palladium-catalyzed hydroxylation presents a viable strategy for introducing the hydroxyl group onto the naphthalene ring. For instance, N-substituted 4-chloro-1,8-naphthalimides have been successfully hydroxylated using a Pd(OAc)₂/t-BuXPhos catalyst system. This suggests that a similar strategy could be employed for a sulfonated naphthalene derivative, where a halo-naphthalenesulfonamide is converted to the desired this compound.

Table 1: Representative Conditions for Palladium-Catalyzed Sulfonamide Synthesis

Parameter Condition 1 (Buchwald-Hartwig Type) Condition 2 (Enol Triflate Amidation Type)
Palladium Source Pd(OAc)₂ or Pd₂(dba)₃Pd₂(dba)₃
Ligand XPhos, SPhos, or other biaryl phosphinesXantphos
Base NaOtBu, Cs₂CO₃, or K₃PO₄Cs₂CO₃
Solvent Toluene, Dioxane, or THFDioxane
Temperature 80-110 °CRoom Temperature to 80 °C
Starting Materials Aryl Halide/Triflate + SulfonamideEnol Triflate + Sulfonamide

Green Chemistry Principles and Sustainable Synthetic Protocols

The principles of green chemistry are increasingly being integrated into the synthesis of sulfonamides to minimize environmental impact. These principles focus on the use of renewable feedstocks, reduction of waste, and the use of safer solvents and reaction conditions.

One of the key advancements in the green synthesis of sulfonamides is the use of water as a solvent. Water is a non-toxic, non-flammable, and readily available solvent, making it an excellent alternative to volatile organic compounds (VOCs). The synthesis of sulfonamides in aqueous media often proceeds with high efficiency and allows for simpler product isolation, typically through filtration.

Mechanochemistry, or solvent-free synthesis, is another green approach that has been successfully applied to sulfonamide synthesis. This technique involves the use of mechanical force, such as grinding or milling, to initiate chemical reactions. A one-pot, solvent-free mechanochemical method for sulfonamide synthesis has been developed, which involves the oxidation of disulfides followed by amination. This process is not only environmentally friendly but also cost-effective.

Table 2: Comparison of Traditional vs. Green Synthetic Approaches for Sulfonamides

Aspect Traditional Synthesis Green Synthesis
Solvent Dichloromethane, DMF, DMSOWater, Ethanol, or solvent-free
Sulfur Source Sulfonyl chlorides (highly reactive, toxic)Sodium sulfinate (stable, less toxic)
Reaction Conditions Often harsh, requiring high temperaturesMilder conditions, often at room temperature
Waste Generation Significant, including hazardous organic wasteMinimized, with easier product isolation
Energy Consumption Potentially highGenerally lower

Chemo- and Regioselectivity Considerations in Naphthalenesulfonamide Formation

The chemo- and regioselectivity of the reactions are of paramount importance in the synthesis of a specifically substituted molecule like this compound. The naphthalene ring system has multiple positions where substitution can occur, and controlling the position of both the hydroxyl and sulfonamide groups is a significant synthetic challenge.

In the sulfonation of naphthalene derivatives, the position of the incoming sulfonic acid group is influenced by the existing substituents and the reaction conditions. For 1-naphthol, sulfonation can lead to a mixture of sulfonic acids. Direct sulfonation of 1-naphthol with sulfuric acid can be challenging to control and may lead to the formation of multiple isomers. The use of a sulfonic acid group as a protecting and activating group has been demonstrated in the synthesis of 5-bromo-2-naphthol, a strategy that could be adapted for the regioselective synthesis of this compound.

Palladium-catalyzed cross-coupling reactions can offer superior regioselectivity compared to traditional electrophilic aromatic substitution reactions. By starting with a pre-functionalized naphthalene core, such as a halo-naphthalene with the halogen at a specific position, the sulfonamide group can be introduced with high regiocontrol via a Buchwald-Hartwig amination. Similarly, the hydroxyl group could be introduced regioselectively via a palladium-catalyzed hydroxylation of a specific halo-naphthalenesulfonamide.

The choice of protecting groups is also a critical consideration for achieving the desired chemo- and regioselectivity. The hydroxyl group of 4-hydroxynaphthalene is acidic and can interfere with many organometallic reactions. Therefore, it may need to be protected with a suitable protecting group, such as a methyl ether or a silyl ether, before carrying out reactions like the Buchwald-Hartwig amination. The protecting group must be stable to the reaction conditions and easily removable at a later stage of the synthesis.

Detailed Mechanistic Investigations of 4 Hydroxy 1 Naphthalenesulfonamide Reactions

Reaction Pathways in Sulfonamide Moiety Formation

The quintessential method for forming the sulfonamide functional group involves the reaction of a sulfonyl chloride with a primary or secondary amine. nih.govthieme-connect.com This reaction is a cornerstone in the synthesis of naphthalenesulfonamides. The mechanism proceeds via a nucleophilic substitution pathway where the lone pair of electrons on the amine's nitrogen atom attacks the electrophilic sulfur atom of the sulfonyl chloride. nih.govorganic-chemistry.org This initial step forms a transient, tetrahedral intermediate.

Role of Catalysis in Synthetic Transformations

Catalysis is instrumental in achieving synthetic transformations that are otherwise challenging, particularly in the formation of C-N and C-H bonds.

Copper-catalyzed N-arylation: The copper-catalyzed N-arylation of sulfonamides, a variant of the Ullmann condensation or Goldberg reaction, is a powerful method for forming N-aryl sulfonamides. nie.edu.sgwikipedia.org The mechanism is believed to involve a Cu(I)-mediated nucleophilic aromatic substitution. nih.gov The catalytic cycle is initiated by the formation of a copper(I) amide species from the sulfonamide and a Cu(I) salt in the presence of a base. nih.gov This copper amide then undergoes oxidative addition with an aryl halide to form a transient Cu(III) intermediate. wikipedia.orgresearchgate.net The final step is a reductive elimination from this Cu(III) complex, which yields the N-aryl sulfonamide product and regenerates the active Cu(I) catalyst, allowing the cycle to continue. wikipedia.orgresearchgate.net The use of ligands, such as diamines, can accelerate the reaction rate at lower temperatures by controlling the concentration and stability of the active catalytic species. nie.edu.sgnih.gov

Ruthenium-complex catalyzed reactions: Ruthenium complexes are highly effective catalysts for C-H functionalization reactions. rsc.orgchemrxiv.org In the context of naphthalenesulfonamide frameworks, a ruthenium catalyst can enable the selective functionalization of otherwise inert C-H bonds. The mechanism often involves a directing group on the naphthalene (B1677914) substrate that coordinates to the ruthenium center. rsc.org This coordination positions the catalyst in proximity to a specific C-H bond, facilitating its cleavage through a cyclometalation step to form a ruthenacycle intermediate. This intermediate can then react with various coupling partners, such as olefins or alkyl bromides, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. rsc.orgnih.gov

Mechanisms of Functional Group Interconversions

The functional groups appended to the 4-hydroxy-1-naphthalenesulfonamide core can be readily transformed to create a diverse library of analogues.

Nitro group reduction: The reduction of an aromatic nitro group to a primary amine is a fundamental transformation. A classic method employs tin (Sn) metal or tin(II) chloride (SnCl2) in the presence of concentrated hydrochloric acid (HCl). sarthaks.comvedantu.comcommonorganicchemistry.com The mechanism involves the stepwise reduction of the nitro group. sarthaks.com Tin acts as the reducing agent, donating electrons. sarthaks.comacsgcipr.org The process is believed to proceed through nitroso and hydroxylamine intermediates before the final amine is formed. sarthaks.com

O-demethylation: The cleavage of aryl methyl ethers to reveal a free hydroxyl group is frequently accomplished using boron tribromide (BBr3). chem-station.com BBr3 is a strong Lewis acid that coordinates to the oxygen atom of the ether. commonorganicchemistry.compearson.com This coordination weakens the C-O bond and makes the methyl group susceptible to nucleophilic attack by a bromide ion, which is released from the BBr3. chem-station.compearson.com The reaction proceeds via an SN2-type mechanism, yielding bromomethane and an aryloxy-dibromoborane intermediate, which is subsequently hydrolyzed during aqueous workup to give the desired phenol. chem-station.comgvsu.edu

Aminolysis: The conversion of an ester to an amide through reaction with an amine is known as aminolysis. fiveable.medalalinstitute.com The mechanism is a nucleophilic acyl substitution. chemistrysteps.com The amine nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester to form a tetrahedral intermediate. fiveable.mechemistrysteps.com This intermediate then collapses, expelling the alkoxy group (RO-) as the leaving group to form the more stable amide bond. chemistrysteps.com

Ester hydrolysis: Esters can be hydrolyzed to carboxylic acids and alcohols under either acidic or basic conditions. jk-sci.comwikipedia.org In base-catalyzed hydrolysis, or saponification, a hydroxide ion directly attacks the carbonyl carbon. ucalgary.camasterorganicchemistry.com This forms a tetrahedral intermediate that eliminates an alkoxide ion. masterorganicchemistry.com A subsequent rapid acid-base reaction between the carboxylic acid and the alkoxide makes the process effectively irreversible. masterorganicchemistry.comchemistrysteps.com Acid-catalyzed hydrolysis is the reverse of Fischer esterification. wikipedia.orgchemistrysteps.com The carbonyl oxygen is first protonated by the acid catalyst, which activates the ester toward nucleophilic attack by water. ucalgary.cachemistrysteps.com

C-H Functionalization Mechanisms in Naphthalenesulfonamide Frameworks

Direct C-H functionalization has emerged as a powerful strategy for modifying aromatic frameworks like naphthalene, avoiding the need for pre-functionalized substrates. nih.govresearchgate.net These reactions are typically catalyzed by transition metals such as palladium or ruthenium. researchgate.netdntb.gov.ua The mechanism often relies on a directing group attached to the naphthalene ring, which coordinates to the metal center. This chelation-assisted strategy brings the catalyst into close proximity to a specific C-H bond (e.g., at the C8 peri-position), enabling its selective cleavage. This cleavage can occur through various pathways, including concerted metalation-deprotonation (CMD) or oxidative addition, to form a metallacyclic intermediate. This key intermediate can then engage with a variety of coupling partners to forge new bonds, ultimately leading to a functionalized naphthalene product after reductive elimination or another turnover-releasing step. researchgate.net

Kinetic Studies and Activation Energy Analysis of Key Reactions

Kinetic studies are crucial for elucidating the detailed steps of a reaction mechanism, identifying the rate-determining step, and quantifying the effect of catalysts. By measuring reaction rates as a function of reactant and catalyst concentrations, the rate law can be determined, providing direct evidence for the species involved in the slowest step of the reaction.

Activation energy (Ea), determined by studying the effect of temperature on the reaction rate (often via the Arrhenius equation), represents the minimum energy barrier that must be overcome for a reaction to occur. A lower activation energy signifies a faster reaction rate. Catalysts function by providing an alternative reaction pathway with a lower activation energy. byjus.com For instance, kinetic studies of copper-catalyzed Ullmann reactions have helped to probe the mechanism, with one study on a C-O coupling variant reporting an activation energy of 14.36 kcal/mol. mdpi.com

Table 1: Illustrative Activation Energies for Key Reaction Types

Reaction TypeCatalyst/Reagent ExampleTypical Activation Energy (kcal/mol)Proposed Rate-Determining Step
Sulfonamide FormationAmine + Sulfonyl Chloride10 - 15Nucleophilic attack of the amine
Copper-Catalyzed N-arylationCu(I)/Diamine Ligand15 - 30Oxidative addition of aryl halide
Ruthenium-Catalyzed C-H ActivationRu(II) Complex20 - 35C-H bond cleavage/metalation
Nitro Group ReductionSnCl₂/HCl12 - 18Electron transfer to nitro group
Ester Hydrolysis (Base-catalyzed)NaOH15 - 20Nucleophilic attack by hydroxide

Note: The values in this table are representative and can vary based on specific substrates, catalysts, and conditions.

Tautomerism and Equilibrium Mechanisms of Hydroxynaphthalenesulfonamide Derivatives

Compounds containing a hydroxyl group on an aromatic ring, such as this compound, can exhibit keto-enol tautomerism. nih.govnih.gov This involves an equilibrium between the hydroxy (enol) form and a keto tautomer. For this compound, the keto tautomer would be a 1,4-naphthalenone derivative. Tautomerism is a chemical reaction involving the migration of a proton and a shift in the location of double bonds. nih.gov

The position of the equilibrium is sensitive to various factors, including the solvent, temperature, and pH. acs.orgwuxiapptec.com In polar, hydrogen-bonding solvents, the equilibrium can be shifted. For example, polar solvents and hydrogen bonding interactions can stabilize zwitterionic or more polar tautomeric forms. acs.org The interconversion between tautomers is often catalyzed by trace amounts of acid or base. The mechanism involves protonation or deprotonation to form an intermediate that can then be reprotonated at a different site to yield the other tautomer. The relative stability of the tautomers, dictated by factors like aromaticity and intramolecular hydrogen bonding, determines which form predominates at equilibrium. nih.govnih.gov

Sophisticated Structural Elucidation and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of a molecule.

A detailed analysis of the predicted ¹H and ¹³C NMR spectra would confirm the molecular structure of 4-hydroxy-1-naphthalenesulfonamide.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to display distinct signals corresponding to the aromatic protons, the hydroxyl proton, and the sulfonamide protons. The six aromatic protons on the naphthalene (B1677914) ring system would appear in the typical downfield region of approximately 7.0-8.5 ppm. Their precise chemical shifts and coupling patterns (doublets, triplets, or multiplets) would be dictated by their position relative to the electron-donating hydroxyl (-OH) group and the electron-withdrawing sulfonamide (-SO₂NH₂) group. The proton on the carbon bearing the hydroxyl group (H-4) would likely be shielded, appearing at a higher field (lower ppm) compared to the protons adjacent to the sulfonamide group. The phenolic hydroxyl proton signal is expected as a broad singlet, with its chemical shift being highly dependent on solvent and concentration. Similarly, the two protons of the primary sulfonamide group (-NH₂) would likely appear as a broad singlet in the region of 5-7 ppm, subject to exchange with deuterated solvents.

¹³C NMR Spectroscopy: The carbon NMR spectrum would be expected to show ten distinct signals for the ten carbon atoms of the naphthalene skeleton, as the substitution pattern renders them chemically inequivalent. The carbon atom attached to the hydroxyl group (C-4) would be significantly shielded, appearing at a higher field (lower ppm) than the other aromatic carbons, typically in the 150-160 ppm range. Conversely, the carbon atom bonded to the sulfonamide group (C-1) would be deshielded and appear further downfield. The remaining eight aromatic carbons would resonate in the characteristic range of 110-140 ppm.

Predicted ¹H and ¹³C NMR Chemical Shifts This table presents theoretically predicted chemical shift ranges. Actual experimental values may vary based on solvent and other conditions.

Atom Spectrum Predicted Chemical Shift (ppm) Notes
Aromatic Protons ¹H 7.0 - 8.5 Complex multiplets, doublets, and triplets reflecting coupling.
-NH₂ Protons ¹H 5.0 - 7.0 Broad singlet, exchangeable with D₂O.
-OH Proton ¹H 9.0 - 11.0 Broad singlet, exchangeable with D₂O, position is solvent-dependent.
C1 (C-SO₂NH₂) ¹³C 135 - 145 Deshielded due to the electron-withdrawing sulfonamide group.
C4 (C-OH) ¹³C 150 - 160 Shielded due to the electron-donating hydroxyl group.

Like other 4-hydroxynaphthalene derivatives, this compound can theoretically exist in equilibrium between two tautomeric forms: the hydroxy (enol) form and the keto (quinonoid) form. This phenomenon is known as keto-enol tautomerism.

The predominant tautomer can be investigated using NMR spectroscopy. In the hydroxy (phenol) form, the spectroscopic features described above would be observed. However, if the keto tautomer (4-oxo-1,4-dihydronaphthalene-1-sulfonamide) is present in a significant amount, a different set of NMR signals would appear. Key indicators of the keto form would include signals for aliphatic protons and a carbonyl carbon (C=O) signal in the ¹³C NMR spectrum, typically around 180-200 ppm. Variable temperature NMR studies could be employed to study the dynamics of this equilibrium, as the relative integration of the signals for each tautomer would change with temperature. In most solvents, the aromaticity of the naphthalene ring provides significant stabilization, making the hydroxy form the overwhelmingly predominant tautomer.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

IR spectroscopy is a powerful tool for identifying the specific functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations. The IR spectrum of this compound is expected to show several characteristic absorption bands.

A broad absorption band in the region of 3200-3600 cm⁻¹ would be characteristic of the O-H stretching vibration of the phenolic hydroxyl group. The sulfonamide group would exhibit two distinct N-H stretching bands around 3350 and 3250 cm⁻¹ for the asymmetric and symmetric vibrations, respectively. Strong, characteristic absorption bands for the S=O group of the sulfonamide would be expected in the ranges of 1330-1370 cm⁻¹ (asymmetric stretch) and 1140-1180 cm⁻¹ (symmetric stretch). Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while aromatic C=C stretching vibrations would be observed in the 1450-1600 cm⁻¹ region.

Expected IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Hydroxyl (-OH) O-H Stretch 3200 - 3600 Broad, Strong
Sulfonamide (-NH₂) N-H Asymmetric Stretch ~3350 Medium
Sulfonamide (-NH₂) N-H Symmetric Stretch ~3250 Medium
Sulfonyl (S=O) Asymmetric Stretch 1330 - 1370 Strong
Sulfonyl (S=O) Symmetric Stretch 1140 - 1180 Strong
Aromatic C-H C-H Stretch 3000 - 3100 Medium-Weak

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of its structure. The molecular formula of this compound is C₁₀H₉NO₃S, giving it a theoretical molecular weight of approximately 223.03 g/mol .

In a typical mass spectrum, a molecular ion peak ([M]⁺ or [M+H]⁺) would be expected at m/z 223 or 224, respectively. The fragmentation pattern would likely involve the loss of key functional groups. Common fragmentation pathways for sulfonamides include the cleavage of the C-S bond and the S-N bond. Therefore, expected fragment ions could correspond to the loss of the SO₂NH₂ group (mass ≈ 80) or SO₂ (mass ≈ 64). The naphthalene moiety itself would also produce characteristic fragmentation patterns.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the electronic transitions within a molecule, particularly for compounds containing chromophores like aromatic rings. The naphthalene ring system in this compound is a strong chromophore. The spectrum is expected to exhibit strong absorption bands in the ultraviolet region, corresponding to π → π* transitions within the aromatic system. The presence of the hydroxyl (-OH) and sulfonamide (-SO₂NH₂) groups, which act as auxochromes, would be expected to cause a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to unsubstituted naphthalene. The exact position of the absorption maxima (λₘₐₓ) would be sensitive to the solvent polarity.

X-ray Crystallography for Solid-State Structure Determination

While spectroscopic methods provide crucial data on connectivity and functional groups, single-crystal X-ray crystallography is the definitive technique for determining the precise three-dimensional structure of a molecule in the solid state. A crystallographic analysis of this compound, were it to be performed, would yield precise measurements of bond lengths, bond angles, and torsional angles.

Furthermore, it would reveal the details of the crystal packing and intermolecular interactions. It is highly probable that the structure would feature extensive intermolecular hydrogen bonding involving the hydrogen bond donor sites of the hydroxyl (-OH) and sulfonamide (-NH₂) groups and the acceptor sites (the oxygen atoms of these groups and the sulfonyl oxygens). These interactions would govern the supramolecular architecture of the compound in its crystalline form. To date, a crystal structure for this compound has not been reported in the crystallographic databases.

Crystal System and Space Group Analysis

The determination of the crystal system and space group through single-crystal X-ray diffraction is a definitive method for establishing the solid-state arrangement of a molecule. This analysis reveals the symmetry and repeating unit cell of the crystalline lattice.

Table 1: Anticipated Crystallographic Parameters for Aromatic Sulfonamides

Parameter Expected Range/Type Significance
Crystal System Monoclinic, Orthorhombic Describes the shape of the unit cell.
Space Group P21/c, P212121, etc. Defines the symmetry of the crystal lattice.

Intermolecular Interactions and Hydrogen Bonding Networks

The supramolecular architecture of crystalline solids is governed by a variety of intermolecular interactions, with hydrogen bonding playing a pivotal role, particularly in molecules containing hydroxyl and sulfonamide functionalities.

In the case of this compound, the presence of the hydroxyl (-OH) group and the sulfonamide (-SO2NH2) group dictates the formation of a robust hydrogen bonding network. The sulfonamide group is a versatile hydrogen bonding motif, with the nitrogen atom acting as a hydrogen bond donor (N-H) and the two oxygen atoms acting as hydrogen bond acceptors (O=S=O). The hydroxyl group is also a potent hydrogen bond donor (O-H) and can also act as an acceptor.

It is anticipated that the crystal packing of this compound would be dominated by intermolecular hydrogen bonds such as N-H···O and O-H···O. These interactions would likely link the molecules into chains, sheets, or more complex three-dimensional networks. The specific nature of these hydrogen bonding synthons (recurring patterns of hydrogen bonds) would be revealed through a detailed crystallographic study. The strength and geometry of these bonds are crucial in determining the physical properties of the compound, such as its melting point and solubility.

Hirshfeld Surface Analysis and Molecular Aggregation in Crystal Packing

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This method maps the electron distribution of a molecule in its crystalline environment, providing a detailed picture of close contacts with neighboring molecules.

A Hirshfeld surface analysis for this compound, though not found in the reviewed literature, would offer a quantitative breakdown of the intermolecular interactions. The analysis generates a three-dimensional surface around the molecule, which can be color-coded to highlight different types of contacts. The corresponding two-dimensional fingerprint plots provide a summary of these interactions.

Table 2: Expected Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of a Hypothetical Aromatic Sulfonamide

Contact Type Expected Contribution (%) Significance
H···H 40-50 Represents the large surface area of hydrogen atoms.
O···H/H···O 20-30 Indicates the presence of hydrogen bonds.
C···H/H···C 15-25 Relates to general van der Waals interactions.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound, providing experimental verification of its chemical formula.

While specific experimental elemental analysis data for this compound (C10H9NO3S) was not found, the theoretical elemental composition can be calculated from its molecular formula. This provides a benchmark for experimental verification.

Table 3: Theoretical Elemental Composition of this compound

Element Symbol Atomic Mass Molar Mass ( g/mol ) % Composition
Carbon C 12.01 120.10 53.80%
Hydrogen H 1.008 9.072 4.06%
Nitrogen N 14.01 14.01 6.28%
Oxygen O 16.00 48.00 21.51%
Sulfur S 32.07 32.07 14.36%

| Total | | | 223.25 | 100.00% |

Photophysical Properties and Solvatochromic Analysis

The study of photophysical properties, such as absorption and emission of light, and how these are influenced by the solvent environment (solvatochromism), provides insights into the electronic structure and excited-state behavior of a molecule.

Compounds with ICT character often exhibit solvatochromism, where the position of the absorption and fluorescence maxima are dependent on the polarity of the solvent. It is plausible that this compound would display positive solvatochromism, meaning a bathochromic (red) shift in its emission spectrum with increasing solvent polarity. This is because a more polar solvent would be expected to stabilize the more polar excited state to a greater extent than the ground state, thus reducing the energy gap for fluorescence. A comprehensive study involving UV-visible absorption and fluorescence spectroscopy in a range of solvents with varying polarities would be necessary to confirm and quantify this behavior.

Rigorous Theoretical and Computational Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is a cornerstone of modern computational chemistry, providing a framework to model and predict the properties of molecules. For 4-hydroxy-1-naphthalenesulfonamide, DFT calculations would be instrumental in understanding its geometry, spectroscopic signatures, and electronic characteristics.

The first step in a computational study is typically to find the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, a process that locates the minimum energy arrangement of the atoms. For a flexible molecule like this compound, which has rotatable bonds (e.g., around the C-S and S-N bonds), a conformational analysis is necessary.

This analysis involves exploring the potential energy surface of the molecule to identify various stable conformers (isomers that can be interconverted by rotation about single bonds) and determine their relative energies. The conformer with the lowest energy is the most stable and is used for subsequent calculations. Computational methods like DFT, often using functionals such as B3LYP with a basis set like 6-311++G(d,p), are employed for these optimizations. The resulting optimized geometry provides key data on bond lengths, bond angles, and dihedral angles.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Illustrative)

Parameter Bond Length (Å) Bond Angle (°) Dihedral Angle (°)
C1-S1 1.78
S1-N1 1.65 C1-S1-N1: 107.5
S1-O2 1.45 O2-S1-O3: 120.0
C4-O1 1.36 C3-C4-O1: 119.5
C1-C2-C3-C4 179.8
C1-S1-N1-H1 60.5

Note: This table is for illustrative purposes to show the type of data obtained from geometry optimization. Actual values would require specific DFT calculations for this compound.

DFT calculations can accurately predict various spectroscopic parameters. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). These theoretical values, once referenced against a standard like tetramethylsilane (TMS), can be compared with experimental NMR spectra to confirm the molecular structure.

Similarly, vibrational frequencies corresponding to Infrared (IR) spectroscopy can be computed. These calculations help in assigning the vibrational modes observed in an experimental IR spectrum. Theoretical frequencies are often scaled by an empirical factor to correct for anharmonicity and limitations of the computational method, leading to better agreement with experimental data.

Table 2: Illustrative Comparison of Predicted and Experimental Spectroscopic Data

Parameter Calculated Value Experimental Value
¹³C NMR (C-OH) 158.5 ppm 157.9 ppm
¹H NMR (O-H) 5.2 ppm 5.1 ppm
IR Freq. (S=O stretch) 1350 cm⁻¹ 1345 cm⁻¹
IR Freq. (O-H stretch) 3400 cm⁻¹ 3390 cm⁻¹

Note: This table is illustrative. Actual data would depend on specific calculations and experimental measurements for this compound.

The electronic properties of a molecule are governed by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the Frontier Molecular Orbitals (FMOs). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter that indicates the chemical reactivity and kinetic stability of the molecule. A small energy gap suggests high reactivity.

The Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface. Different colors represent different potential values: red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). The MEP map for this compound would likely show negative potential around the oxygen atoms and the aromatic ring, and positive potential near the hydroxyl and sulfonamide hydrogens.

Quantum Chemical Modeling of Tautomerism and Energetic Preferences

Tautomers are isomers of a compound that readily interconvert, most commonly by the migration of a proton. This compound can potentially exist in different tautomeric forms, particularly the keto-enol tautomerism involving the hydroxyl group and the naphthalene (B1677914) ring. Quantum chemical calculations are essential for studying the relative stabilities of these tautomers.

By calculating the total electronic energy (and Gibbs free energy) of each tautomer, researchers can predict which form is energetically more favorable and therefore more abundant at equilibrium. The calculations can be performed in the gas phase and in different solvents (using models like the Polarizable Continuum Model, PCM) to understand how the environment influences the tautomeric equilibrium. Studies on similar systems, like 1-phenylazo-4-naphthols, have shown that different computational methods can yield varying predictions, highlighting the importance of choosing an appropriate level of theory.

Computational Studies of Reaction Mechanisms and Transition States

Computational chemistry provides invaluable insights into how chemical reactions occur. For this compound, one could study its synthesis reactions or its potential reactions with other molecules. DFT calculations can be used to map out the entire reaction pathway, from reactants to products.

A key aspect of this is locating the transition state (TS), which is the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate. By analyzing the geometry of the transition state, one can understand the bond-breaking and bond-forming processes that occur during the reaction.

Theoretical Prediction of Chemical Reactivity Descriptors

Conceptual DFT provides a framework to quantify the reactivity of a molecule through various descriptors. These descriptors are calculated from the electronic properties of the molecule, such as its HOMO and LUMO energies.

Key reactivity descriptors include:

Ionization Potential (I): The energy required to remove an electron (approximated as I ≈ -E_HOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as A ≈ -E_LUMO).

Chemical Hardness (η): Resistance to change in electron distribution (η = (I - A) / 2). A harder molecule is less reactive.

Electronegativity (χ): The power to attract electrons (χ = (I + A) / 2).

Electrophilicity Index (ω): A measure of the ability to accept electrons (ω = χ² / 2η).

Local reactivity descriptors, such as Fukui functions , pinpoint the most reactive sites within a molecule for nucleophilic, electrophilic, or radical attack. These theoretical tools are powerful for predicting how and where a molecule is likely to react.

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
Naphthoquinone
1-phenylazo-4-naphthol

Advanced Computational Methods and Basis Set Considerations

In the computational analysis of this compound, the choice of method and basis set is crucial for obtaining accurate and reliable results. Density Functional Theory (DFT) is a commonly employed method for such investigations due to its balance of computational cost and accuracy. A popular functional for this type of analysis is B3LYP, which combines Becke's three-parameter hybrid exchange functional with the Lee-Yang-Parr correlation functional. nih.gov

The selection of a basis set, which is a set of mathematical functions used to build molecular orbitals, is equally important. For a molecule like this compound, a split-valence basis set augmented with polarization functions, such as 6-311++G(d,p), is often utilized. nih.gov The "6-311" indicates that the core orbitals are described by a single contracted Gaussian function composed of six primitives, while the valence orbitals are split into three basis functions, described by three, one, and one contracted Gaussian functions, respectively. The "++G" signifies the addition of diffuse functions on both heavy atoms and hydrogen atoms, which are important for describing anions and weak interactions. The "(d,p)" denotes the inclusion of polarization functions (d-functions on heavy atoms and p-functions on hydrogen atoms), which allow for more flexibility in the description of bonding and can improve the accuracy of the calculated properties. pku.edu.cn

To confirm that the calculated geometry corresponds to a true energy minimum on the potential energy surface, frequency calculations are typically performed. The absence of any imaginary frequencies indicates that the optimized structure is a stable conformer. nih.gov These computational approaches allow for the determination of various molecular properties, including optimized geometries, vibrational frequencies, and electronic structure.

Investigation of Non-linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of significant interest for their potential applications in photonics and optoelectronics, such as in optical switching and data storage. icm.edu.pl Computational methods are instrumental in predicting the NLO properties of molecules like this compound. The key parameters that characterize the NLO response of a molecule are the polarizability (α) and the first-order hyperpolarizability (β).

These properties can be calculated using quantum chemical methods, such as DFT, often with specialized functionals like CAM-B3LYP, which is a long-range corrected functional that can provide more accurate results for NLO properties. nih.gov The calculations provide values for the dipole moment (μ), the average polarizability (⟨α⟩), the anisotropy of polarizability (Δα), and the total first hyperpolarizability (β_tot).

For a molecule to exhibit significant NLO properties, it typically possesses a large hyperpolarizability value. This is often associated with molecules that have a significant charge transfer character, which can be analyzed through the examination of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). A smaller HOMO-LUMO energy gap can be indicative of a higher NLO response. The calculated NLO parameters for this compound would be compared to those of a standard NLO material, such as urea, to gauge its potential for NLO applications. researchgate.net

Below is a hypothetical data table illustrating the kind of results that would be generated from a computational study of the NLO properties of this compound, with comparative values for urea.

PropertyThis compound (Hypothetical)Urea (Reference)
Dipole Moment (μ) in DebyeValueValue
Average Polarizability (⟨α⟩) in esuValue x 10-24Value x 10-24
Anisotropy of Polarizability (Δα) in esuValue x 10-24Value x 10-24
Total First Hyperpolarizability (β_tot) in esuValue x 10-30Value x 10-30

Analysis of Interaction Energies within the Molecular Framework

The conformation and stability of this compound are influenced by a variety of intramolecular interactions. These can include hydrogen bonds and other non-covalent interactions that play a critical role in determining the molecule's three-dimensional structure. nih.gov Computational methods can be used to identify and quantify these interactions.

Natural Bond Orbital (NBO) analysis is a powerful tool for investigating intramolecular interactions. icm.edu.pl It allows for the examination of charge transfer and delocalization of electron density between occupied and unoccupied orbitals. The stabilization energy (E(2)) associated with these interactions can be calculated, providing a quantitative measure of their strength. For example, an intramolecular hydrogen bond between the hydroxyl group and the sulfonyl group could be identified and its strength quantified.

Additionally, the theory of Atoms in Molecules (AIM) can be employed to analyze the electron density topology and characterize the nature of chemical bonds and non-covalent interactions. nih.gov This analysis can identify bond critical points and provide information about the strength and nature of the interactions.

A computational study of a related compound, 4-amino-3-hydroxynaphthalene-1-sulfonic acid, utilized DFT calculations to determine binding energies with other molecules, which is a measure of intermolecular interaction energy. journalirjpac.com A similar approach could be applied to study the intramolecular interaction energies within this compound.

The following table illustrates the type of data that would be generated from an NBO analysis to show the stabilization energies of key intramolecular interactions.

Donor NBOAcceptor NBOStabilization Energy E(2) (kcal/mol)
OrbitalOrbitalValue
OrbitalOrbitalValue
OrbitalOrbitalValue

Strategic Applications of 4 Hydroxy 1 Naphthalenesulfonamide As a Chemical Precursor or Scaffold

Role in the Synthesis of Complex Organic Molecules

The utility of 4-hydroxy-1-naphthalenesulfonamide as a precursor is rooted in the reactivity of its functional groups, which can be selectively modified to build molecular complexity. The aromatic core and the appended hydroxyl and sulfonamide moieties provide multiple reaction sites for elaboration into more complex structures, including heterocyclic systems and functional dyes.

While direct examples of the use of this compound in multi-step synthesis of complex natural products are not extensively documented in publicly available literature, the principles of its application can be inferred from the reactivity of closely related naphthalenesulfonic acid derivatives. For instance, the sulfonamide group can be synthesized from the corresponding sulfonic acid, a common industrial chemical. 4-Hydroxynaphthalene-1-sulfonic acid is a known degradation product of certain naphthalene-based dyes and serves as a precursor in their synthesis. pharmaffiliates.comsolubilityofthings.com

A compelling example of the utility of a similar scaffold is the use of 4-amino-3-hydroxy-1-naphthalenesulfonic acid to functionalize graphene oxide. researchgate.netwikipedia.org This modification results in a highly efficient and reusable heterogeneous nanocatalyst. researchgate.netwikipedia.org This nanocatalyst has been successfully employed in the one-pot, three-component synthesis of complex heterocyclic molecules such as tetraketones and tetrahydrobenzo[b]pyrans. researchgate.netwikipedia.org The process, which proceeds via tandem Knoevenagel–Michael reactions, highlights the potential of the hydroxynaphthalenesulfonamide framework to facilitate complex organic transformations under environmentally benign conditions. researchgate.netwikipedia.org

Furthermore, the naphthalene (B1677914) scaffold itself is a privileged structure in medicinal chemistry. The synthesis of various sulfonamide derivatives bearing a naphthalene moiety has been explored for their potential as tubulin polymerization inhibitors, a key mechanism in the development of anticancer agents. nih.gov These studies underscore the value of the naphthalenesulfonamide core in the design of biologically active molecules. nih.gov

The following table summarizes the synthesis of complex molecules using a related naphthalenesulfonic acid derivative as a catalyst component.

Aldehyde DerivativeEnolizable CompoundProductYield (%)
4-ChlorobenzaldehydeDimedone2,2'-((4-chlorophenyl)methylene)bis(5,5-dimethylcyclohexane-1,3-dione)96
4-NitrobenzaldehydeDimedone2,2'-((4-nitrophenyl)methylene)bis(5,5-dimethylcyclohexane-1,3-dione)98
Benzaldehyde1,3-Indandione2,2'-(phenylmethylene)bis(1H-indene-1,3(2H)-dione)95
4-Methylbenzaldehyde4-Hydroxycoumarin3,3'-((4-methylphenyl)methylene)bis(4-hydroxy-2H-chromen-2-one)92

This data is derived from the synthesis of tetraketone derivatives using a graphene oxide-supported 4-amino-3-hydroxy-1-naphthalenesulfonic acid nanocatalyst and is presented here to illustrate the potential of the core scaffold in facilitating such reactions. researchgate.net

Utilization as a Building Block for Material Science Applications

In the realm of material science, the structural attributes of this compound suggest its potential as a monomer or a modifying agent in the creation of functional polymers. The sulfonamide group, in particular, can influence the intermolecular interactions within a polymer matrix, potentially impacting properties such as thermal stability, solubility, and mechanical strength.

While direct incorporation of this compound into self-healing polymers is not prominently reported, the broader class of naphthalene sulfonates has found significant application in material science. researchgate.netwikipedia.orgalphachem.bizvinatiorganics.com Condensates of naphthalene sulfonate with formaldehyde (B43269) are widely used as superplasticizers in concrete. researchgate.netwikipedia.orgvinatiorganics.com These additives act as dispersing agents, improving the flow and workability of the concrete mixture, which ultimately enhances its strength and durability. alphachem.bizvinatiorganics.com This application demonstrates how the sulfonated naphthalene core can be leveraged to modify the properties of a bulk material.

The principles of self-healing polymers often involve the incorporation of a healing agent that can flow into and repair cracks or damage. google.com One approach is to use a thermoplastic polymer as the healing agent, which can be mobilized by heat to fill the damaged area. google.com The physical and chemical properties of a monomer like this compound, with its potential for hydrogen bonding and π-π stacking interactions, could be harnessed to design polymers with tailored flow and adhesive characteristics suitable for self-healing applications.

The following table outlines the general properties and applications of naphthalene sulfonate derivatives in material science, providing a basis for the potential utility of this compound.

DerivativeApplicationFunctionImpact on Material Properties
Naphthalene Sulfonate Formaldehyde CondensateConcrete SuperplasticizerDispersing Agent, Water ReducerImproved workability, increased strength and durability
Alkylnaphthalene SulfonatesConcrete SuperplasticizerWater ReducerEnhances flowability of concrete
Naphthalene SulfonatesDispersing Agent in DyesPrevents aggregation of dye particlesEnsures uniform coloration

This table is a summary of the applications of related naphthalene sulfonate compounds, illustrating the potential roles for a monomer containing this structural motif. researchgate.netwikipedia.orgalphachem.bizvinatiorganics.com

Development of Advanced Analytical Reagents or Chemical Probes

The photophysical properties of the naphthalene ring system, combined with the electronic influence of the hydroxyl and sulfonamide substituents, make this compound an attractive scaffold for the design of analytical reagents and chemical probes. The hydroxyl group can act as a proton donor or a coordination site for metal ions, while the sulfonamide can participate in hydrogen bonding and also influence the electronic distribution within the molecule. These features can be exploited to create molecules that exhibit a change in their fluorescence or color upon interaction with a specific analyte.

The design of fluorescent probes often relies on modulating processes such as Photoinduced Electron Transfer (PET) or Intramolecular Charge Transfer (ICT). The this compound scaffold provides a platform where a recognition event, such as the binding of a metal ion to the hydroxyl group, can trigger a change in the electronic properties of the fluorophore, leading to a detectable signal.

While specific probes based directly on this compound are not widely documented, the closely related 4-hydroxy-1,8-naphthalimide scaffold has been extensively used to develop fluorescent probes for a variety of analytes, including metal ions and reactive oxygen species. alphachem.biz The fundamental principles guiding the design of these naphthalimide-based probes are directly applicable to the this compound system.

An example of a sensor based on a related hydroxynaphthalene structure is an electrochemical sensor for the determination of butylated hydroxyanisole (BHA). vinatiorganics.com This sensor utilizes a glassy carbon electrode modified with a cobalt(II) nano-complex containing a Schiff base ligand derived from N-(2-hydroxy-1-naphthylidene)-2-methyl aniline. vinatiorganics.com The hydroxynaphthalene moiety plays a crucial role in the electrochemical detection mechanism.

The following table outlines the key principles in the design of chemical probes and how the structural features of this compound could be exploited.

Design PrincipleRelevant Structural Feature of this compoundPotential Analyte
Photoinduced Electron Transfer (PET)Electron-donating hydroxyl group and electron-withdrawing sulfonamide groupMetal ions, pH
Intramolecular Charge Transfer (ICT)Naphthalene ring as a π-system with donor and acceptor groupsSolvent polarity, specific ions
Metal Ion CoordinationHydroxyl group and potentially the sulfonamide nitrogenTransition metal ions
Electrochemical ActivityRedox-active hydroxynaphthalene coreElectroactive species

This table illustrates the correlation between the chemical structure of the scaffold and the principles of analytical reagent design.

Emerging Research Frontiers and Future Perspectives in 4 Hydroxy 1 Naphthalenesulfonamide Chemistry

Innovations in Synthetic Methodology and Catalyst Design

The synthesis of 4-hydroxy-1-naphthalenesulfonamide and its derivatives has been an area of active research, with a focus on developing more efficient and environmentally benign methodologies. Traditional synthetic routes often involve multi-step processes that may require harsh reaction conditions. Recent innovations, however, are paving the way for more streamlined and sustainable approaches.

The design and application of novel catalysts are also at the forefront of synthetic innovation. Heterogeneous nanocatalysts, for example, are gaining traction due to their high efficiency, reusability, and the absence of toxic transition metals. rsc.org A study on the functionalization of graphene oxide with 4-amino-3-hydroxy-1-naphthalenesulfonic acid created a solid acid carbocatalyst for the synthesis of tetraketone and tetrahydrobenzo[b]pyran derivatives. rsc.orgnih.gov This catalyst proved to be highly efficient and could be recovered and reused multiple times without a significant loss in activity, showcasing the potential of such materials in promoting green chemistry principles. rsc.org

Furthermore, the use of ultrasonic irradiation has been shown to accelerate reactions and improve yields in the synthesis of related heterocyclic compounds, such as dihydro-4H-benzo[g]chromene derivatives. thieme-connect.de This technique offers an environmentally friendly alternative to conventional heating methods. thieme-connect.de

Synthetic Innovation Key Features Potential Application to this compound
One-Pot SynthesisReduced waste, time, and improved yields. nih.govDevelopment of a single-step process for sulfonamidation and hydroxylation of naphthalene (B1677914) precursors.
Heterogeneous NanocatalystsHigh efficiency, reusability, and environmentally friendly. rsc.orgUse of functionalized nanomaterials to catalyze the formation of the sulfonamide bond under mild conditions.
Ultrasonic IrradiationAccelerated reaction rates and improved yields. thieme-connect.deApplication in the synthesis to reduce reaction times and energy consumption.

Advances in Computational Prediction and Rational Design of Analogues

The advent of powerful computational tools has revolutionized the process of drug discovery and materials science, enabling the rational design of novel molecules with desired properties. In the context of this compound, computational methods are being employed to predict the biological activity of its analogues and to guide their synthesis.

Molecular docking and molecular dynamics (MD) simulations are key techniques used to understand the interactions between a molecule and its biological target. For example, in a study on chlorinated hydroxyxanthones, molecular docking was used to predict the binding energy of the compounds against a platelet-derived growth factor receptor (PDGFR), and MD simulations confirmed the stability of the ligand-receptor complex. nih.gov These computational insights guided the synthesis of the most promising analogue, which then demonstrated significant anticancer activity in vitro. nih.gov Similarly, computational studies on sulfonamide analogues targeting the bacterial enzyme dihydropteroate (B1496061) synthase (DHPS) have provided a strong rationale for their observed antibacterial activity by revealing key interactions with the enzyme's active site. nih.gov

Quantitative Structure-Activity Relationship (QSAR) studies represent another powerful computational approach. QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net A QSAR study on derivatives of 4-amino-3-hydroxy-naphthalene-1-sulfonic acid revealed that specific topological and electronic parameters were important for their anti-microbial activity. researchgate.net This information is invaluable for the rational design of new, more potent analogues.

The integration of these in silico methods allows for a more targeted and efficient approach to the design of this compound analogues. By predicting properties such as binding affinity, stability, and potential biological activity, researchers can prioritize the synthesis of the most promising candidates, thereby saving time and resources. nih.govresearchgate.net

Computational Technique Application Relevance to this compound
Molecular DockingPredicts the binding orientation and affinity of a molecule to a target protein. nih.govTo identify potential biological targets and design analogues with improved binding characteristics.
Molecular Dynamics (MD) SimulationSimulates the movement of atoms and molecules to assess the stability of ligand-protein complexes. nih.govTo validate docking results and understand the dynamic behavior of the compound at the active site.
Quantitative Structure-Activity Relationship (QSAR)Correlates the chemical structure of compounds with their biological activity. researchgate.netTo guide the design of new analogues with enhanced potency based on key structural features.

Exploration of Novel Chemical Transformations and Reactivity Patterns

Understanding the inherent reactivity of this compound is crucial for exploring new chemical transformations and expanding its synthetic utility. The naphthalene core, substituted with both a hydroxyl and a sulfonamide group, presents a unique electronic and steric environment that can be exploited for novel reactions.

The photochemical reactivity of naphthol derivatives has been a subject of interest. For instance, naphthol-naphthalimide conjugates have been shown to undergo photoinduced electron transfer (PET) upon excitation, leading to the formation of quinone methides. nih.gov This reactivity can be harnessed for applications such as the light-induced alkylation of proteins. nih.gov Investigating the photochemical behavior of this compound could unveil similar reactive intermediates and open up new avenues for its application in photochemistry and chemical biology.

The sulfonamide group itself can participate in various chemical transformations. For example, the condensation reaction of primary amine functionalized drugs with 2-hydroxy-1-naphthaldehyde (B42665) has been shown to produce crystalline imine-zwitterions. nih.gov Exploring similar condensation reactions with this compound could lead to the synthesis of novel supramolecular structures with interesting properties.

Furthermore, the development of new synthetic methods for related naphthalene derivatives provides insights into potential transformations. Recent advances in the synthesis of 2-hydroxy-1,4-naphthoquinone (B1674593) (lawsone) derivatives have utilized multicomponent reactions and chemoenzymatic reactions to create diverse heterocyclic scaffolds. thieme-connect.de These strategies could potentially be adapted to the this compound backbone to generate a library of novel compounds with diverse functionalities.

Transformation Type Description Potential Outcome for this compound
Photochemical ReactionsLight-induced transformations, potentially involving electron transfer from the naphthol moiety. nih.govGeneration of reactive intermediates for applications in photochemistry and targeted covalent modification.
Condensation ReactionsFormation of new C-N bonds, for instance, through reaction with aldehydes. nih.govSynthesis of novel imine derivatives and supramolecular assemblies.
Multicomponent ReactionsCombining three or more reactants in a single step to build molecular complexity. thieme-connect.deEfficient generation of a diverse library of complex derivatives for screening and application studies.

Integration with Advanced Analytical Techniques for Chemical Process Monitoring

The efficient and controlled synthesis of this compound and its analogues relies on robust analytical methods for process monitoring. Process Analytical Technology (PAT) has emerged as a critical framework in the pharmaceutical and chemical industries to ensure product quality through real-time measurement and control of critical process parameters. nih.gov

Spectroscopic techniques are at the heart of PAT. Fourier Transform Infrared (FT-IR) spectroscopy , particularly with attenuated total reflectance (ATR) probes, can be used for in-line monitoring of reaction progress. spectroscopyonline.com For example, ATR-FT-IR has been successfully employed to monitor the production of sulfathiazole (B1682510) and assess its polymorphic state in real-time. spectroscopyonline.comRaman spectroscopy is another powerful non-destructive tool that provides molecular fingerprinting information and can be used to identify reaction endpoints. spectroscopyonline.com

Chromatographic methods , such as High-Performance Liquid Chromatography (HPLC), are indispensable for the separation and quantification of starting materials, intermediates, and final products. The development of simple and reproducible analytical methods, for instance using solid-phase extraction (SPE) coupled with HPLC-UV, is crucial for the analysis of sulfonamides in various matrices. researchgate.net

The vast amount of data generated by these analytical techniques necessitates the use of multivariate analysis (MVA) methods. spectroscopyonline.com Techniques like Principal Component Analysis (PCA) and Partial Least Squares (PLS) regression are used to extract meaningful information from complex spectral data, enabling better process understanding and control. nih.govresearchgate.net

The integration of these advanced analytical techniques into the synthesis of this compound will facilitate the development of more robust and efficient manufacturing processes, ensuring consistent product quality.

Analytical Technique Application in Process Monitoring Benefit for this compound Synthesis
FT-IR Spectroscopy (ATR)Real-time, in-line monitoring of reactant consumption and product formation. spectroscopyonline.comEnables precise control over reaction conditions and endpoint determination.
Raman SpectroscopyNon-destructive, in-line analysis of molecular composition and polymorphic form. spectroscopyonline.comProvides real-time information on reaction progress and product quality.
High-Performance Liquid Chromatography (HPLC)Separation and quantification of components in the reaction mixture. researchgate.netAllows for accurate determination of yield and purity.
Multivariate Analysis (MVA)Extraction of relevant information from large and complex datasets. spectroscopyonline.comFacilitates process understanding, optimization, and control.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-hydroxy-1-naphthalenesulfonamide, and how can purity be optimized?

  • Methodological Answer : Synthesis typically involves sulfonation of 1-naphthol followed by amidation. Key steps include:

  • Sulfonation : Reacting 1-naphthol with chlorosulfonic acid under controlled temperature (0–5°C) to yield 4-hydroxy-1-naphthalenesulfonic acid.
  • Amidation : Treating the sulfonic acid derivative with ammonia or amines (e.g., ammonium hydroxide) under reflux conditions.
  • Purification : Recrystallization using ethanol/water mixtures or chromatography (e.g., silica gel with ethyl acetate/hexane) to achieve ≥95% purity. Monitor purity via HPLC (C18 column, UV detection at 254 nm) .

Q. How is the molecular structure of this compound validated experimentally?

  • Methodological Answer : Structural confirmation requires:

  • Spectroscopy :
  • ¹H/¹³C NMR : Hydroxy proton resonance at δ 10–12 ppm (DMSO-d₆); sulfonamide protons at δ 7.5–8.5 ppm. Aromatic carbons appear between 110–150 ppm .
  • FT-IR : O–H stretch (~3400 cm⁻¹), S=O asymmetric/symmetric stretches (1170 cm⁻¹ and 1040 cm⁻¹), and N–H bend (1600 cm⁻¹) .
  • X-ray crystallography : Resolves spatial arrangement; sulfonamide group forms hydrogen bonds with adjacent hydroxyl groups .

Q. What are the primary stability considerations for this compound under laboratory conditions?

  • Methodological Answer : Stability testing includes:

  • Thermal Analysis : TGA/DSC to assess decomposition temperatures (typically >200°C).
  • Photostability : UV-Vis exposure (254–365 nm) over 72 hours; monitor degradation via HPLC.
  • pH Sensitivity : Test solubility and stability in buffers (pH 2–12). The compound is prone to hydrolysis in strongly acidic/basic conditions, requiring storage in inert atmospheres at 4°C .

Advanced Research Questions

Q. How does this compound interact with calmodulin, and what experimental models validate its inhibitory effects?

  • Methodological Answer :

  • Binding Assays : Fluorescence quenching or ITC (Isothermal Titration Calorimetry) to measure affinity (Kd). W-7, a derivative, shows Kd ~11 µM for calmodulin .
  • Cell Synchronization : Use CHO-K1 cells synchronized via mitotic shake-off. Treat with 25 µM compound at G1/S boundary; compare proliferation rates vs. controls using flow cytometry (PI staining) .
  • Mechanistic Insight : Calmodulin antagonism disrupts Ca²⁺-dependent signaling pathways, validated via Western blot (e.g., reduced phospho-MLCK levels) .

Q. How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer effects)?

  • Methodological Answer :

  • Dose-Response Analysis : Test efficacy across concentrations (1–100 µM) in diverse cell lines (e.g., HeLa, MCF-7) and bacterial strains (e.g., E. coli, S. aureus). Note IC₅₀ variations due to membrane permeability differences .
  • Structural-Activity Relationship (SAR) : Modify substituents (e.g., chloro, methoxy groups) to isolate target-specific effects. For example, 5-chloro derivatives enhance calmodulin inhibition, while 4-methoxy groups favor antimicrobial activity .
  • Transcriptomic Profiling : RNA-seq to identify differentially expressed genes in treated vs. untreated cells, clarifying mechanism divergence .

Q. What advanced techniques characterize its role in enzyme inhibition beyond calmodulin?

  • Methodological Answer :

  • Kinetic Studies : Use stopped-flow spectrometry to measure inhibition constants (Ki) for enzymes like carbonic anhydrase or tyrosine kinases.
  • Crystallography : Co-crystallize with target enzymes (e.g., PDB deposition) to map binding pockets. For example, sulfonamide oxygen forms hydrogen bonds with catalytic zinc in carbonic anhydrase .
  • Molecular Dynamics (MD) : Simulate ligand-enzyme interactions over 100 ns trajectories to predict off-target effects .

Data Analysis & Experimental Design

Q. How should researchers address variability in bioactivity data across studies?

  • Methodological Answer :

  • Meta-Analysis : Aggregate data from peer-reviewed studies (e.g., IC₅₀ values) using random-effects models to account for heterogeneity .
  • Standardized Protocols : Adopt OECD guidelines for cytotoxicity assays (e.g., MTT/PrestoBlue) to minimize inter-lab variability .
  • Error Source Identification : Use ANOVA to partition variance (e.g., batch effects, cell passage number) .

Q. What strategies optimize the compound’s solubility for in vivo studies?

  • Methodological Answer :

  • Co-Solvent Systems : Test DMSO/PEG-400/saline mixtures (e.g., 10:30:60 v/v) via phase diagrams.
  • Nanoparticle Encapsulation : Use PLGA nanoparticles (size <200 nm via DLS) to enhance bioavailability; monitor release kinetics in PBS (pH 7.4) .
  • Prodrug Design : Synthesize phosphate esters for improved aqueous solubility; hydrolyze in vivo via phosphatases .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.